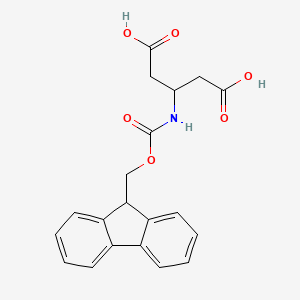

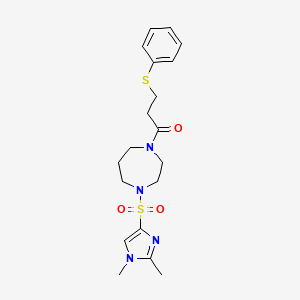

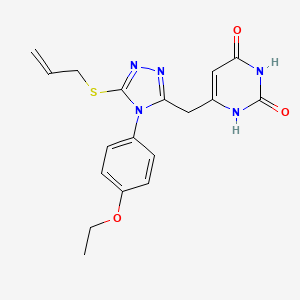

2-chloro-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furosemide is a class of efficient sulfonamide diuretics acting on the medullary loop of the ascending branch of the medulla . It has a strong and short-term diuretic effect, which can increase the excretion of water, sodium, chloride, potassium, calcium, magnesium, phosphate, and so on .

Synthesis Analysis

Furosemide and its impurities are used to treat edema caused due to kidney failure, heat failure, and liver scarring . It is an inhibitor of NKCC2, the luminal Na-K-Cl cotransporter .Molecular Structure Analysis

The molecular formula of Furosemide is C12H11ClN2O5S and its molecular weight is 330.74 .Scientific Research Applications

Synthesis of Heterocyclic Compounds

A fundamental application of this compound is in the synthesis of heterocyclic structures, such as tetrahydropteridine stereoisomers, including N5-formyl-(6S)-tetrahydrofolic acid. These compounds are synthesized through a series of steps involving chiral N1-protected vicinal diamines, showcasing the versatility of pyrimidine derivatives in complex organic synthesis processes (S. W. Bailey, R. Chandrasekaran, J. Ayling, 1992).

Probing Receptor Interactions

Another research application involves the synthesis of 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran compounds using alpha-nitro ketone intermediates. These compounds serve as probes for studying interactions with the Drosophila nicotinic acetylcholine receptor, highlighting the role of nitropyrimidine derivatives in neurobiological research (Nanjing Zhang, M. Tomizawa, J. Casida, 2004).

Synthesis of Condensed Pyrimidines

Research on the reaction of nitriles under acidic conditions has led to the synthesis of condensed 4-chloro- and 4-aminopyrimidines, demonstrating the compound's utility in creating structurally diverse pyrimidine derivatives. This method varies the proportions of condensed pyrimidines depending on the nitrile and substrate used, offering insights into the reactivity and potential applications of such compounds (C. Shishoo, M. B. Devani, V. S. Bhadti, K. Jain, S. Ananthan, 1990).

Antimicrobial and Antioxidant Studies

Compounds derived from pyrimidine analogs have been evaluated for their antimicrobial and antioxidant activities, underscoring the potential pharmaceutical applications of these derivatives. For instance, studies on 3-Nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidin-1-yl)naphtho[2,1-b]furan-2-carboxamides highlight the synthesis and characterization of these compounds and their potential as antimicrobial and antioxidant agents (K. Devi, M. Ramaiah, D. Roopa, V. Vaidya, 2010).

Luminescent Sensing Applications

Heterometallic coordination polymers based on pyrimidine derivatives have been developed as luminescent sensors for detecting nitrofuran antibiotics and toxic inorganic anions. This application is crucial for environmental monitoring and healthcare, illustrating the compound's utility in sensor technology (Shan Xu, Jingdan Shi, Bo Ding, Zheng-Yu Liu, Xiuguang Wang, Xiao‐Jun Zhao, E. Yang, 2019).

Mechanism of Action

Furosemide mainly inhibits Na+ and Cl- reabsorption in the medullary and cortex of the medullary loop ascending branch crude segment . It can promote the excretion of sodium, chloride, and potassium and affect the formation of renal medullary high osmotic pressure . It can interfere with the process of concentration and dilution of urine, and it can increase urine output . This product can inhibit the activity of prostaglandin decomposition enzyme, make the content of prostaglandin E2 increase, it has an effect on the expansion of blood vessels .

Properties

IUPAC Name |

2-chloro-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5O3/c10-9-13-7(11)6(15(16)17)8(14-9)12-4-5-2-1-3-18-5/h1-3H,4H2,(H3,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURRLEMXAVABEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2754425.png)

![3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolane](/img/structure/B2754432.png)

![8-Ethoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2754433.png)

![5-(4-chlorobenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2754441.png)